(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol
Description
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is a chiral cyclobutane derivative characterized by a strained four-membered ring system with hydroxyl (-OH) and amino (-NH₂) groups at positions 1 and 3, respectively, and two methyl (-CH₃) groups at position 2. The stereochemistry (1R,3S) is critical for its interactions in biological or catalytic systems. Key identifiers include:
- CAS Number: 1434248-00-6 (free base) and 1434141-93-1 (hydrochloride salt) .
- Molecular Formula: C₆H₁₃NO (free base), C₆H₁₄ClNO (hydrochloride).
- Molecular Weight: 151.63 g/mol (hydrochloride) .
- Synonyms: cis-3-Amino-2,2-dimethylcyclobutan-1-ol, ZINC95883967 .
The compound is commercially available as a hydrochloride salt (purity ≥98%), stored under inert conditions, and used primarily in research settings .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
MLXIQOVWRZVXSV-CRCLSJGQSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1O)N)C |
Canonical SMILES |
CC1(C(CC1O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound efficiently.
Industrial Production Methods: Industrial production of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol often employs high-yield reactions with high optical purity. For instance, a method using chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction, reduction, and deprotection reactions, is used to produce the compound on a large scale .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive sites:
-
Primary amino group (–NH₂): Nucleophilic and basic
-
Secondary hydroxyl group (–OH): Moderate acidity (pKa ~15–16)
| Functional Group | Typical Reactions | Reagents/Conditions | Example Products |
|---|---|---|---|
| Amino (–NH₂) | Acylation, alkylation, Schiff base formation | Acetyl chloride, benzyl bromide, aldehydes | Amides, tertiary amines, imines |
| Hydroxyl (–OH) | Esterification, oxidation, nucleophilic substitution | Acetic anhydride, PCC (pyridinium chlorochromate), SOCl₂ | Esters, ketones (via oxidation), chlorides |
Acylation of the Amino Group
The amino group undergoes nucleophilic substitution with acylating agents:
-
Conditions : Room temperature, inert solvent (e.g., THF)
-
Application : Protects the amino group during further synthetic modifications.
Oxidation of the Hydroxyl Group
Controlled oxidation converts the hydroxyl group to a ketone:
-
Selectivity : Mild oxidants (e.g., PCC) prevent over-oxidation of the amino group.
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions under acidic conditions:
-
Chirality Retention : The cyclobutane ring’s rigidity minimizes stereochemical scrambling.
Stereochemical Influence on Reactivity
The (1R,3S) configuration imposes steric and electronic constraints:
| Reaction Type | Stereochemical Impact |
|---|---|
| Acylation | Bulky acyl groups favor equatorial attack due to cyclobutane ring strain |
| Oxidation | Cis hydroxyl-amine arrangement stabilizes transition states, enhancing reaction rates |
| Substitution | Rigid ring structure limits nucleophile approach to axial positions |
Ring-Opening Reactions
Under strong acidic or basic conditions, the cyclobutane ring can undergo cleavage:
-
Conditions : Concentrated HCl or NaOH at elevated temperatures.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–N bond formation:
Comparative Reactivity with Analogues
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol | Enantiomeric configuration | Mirror-image reaction outcomes in chiral environments |
| 3-Amino-2,2-dimethylcyclobutan-1-one | Ketone instead of hydroxyl | Enhanced electrophilicity at carbonyl carbon |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol may serve as effective inhibitors of specific cancer-related pathways. For example, compounds that mimic its structure have been studied for their ability to inhibit mutant KRAS proteins, which are implicated in many cancers. The inhibition of such proteins can lead to reduced tumor growth and proliferation .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural features allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Investigations into its mechanism of action are ongoing, focusing on its ability to modulate synaptic plasticity and neuronal survival .
Biochemical Research
Enzyme Inhibition
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol has been explored for its role as an enzyme inhibitor. Its structural conformation allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This property is particularly useful in developing drugs targeting metabolic pathways in various diseases .
Synthesis of Peptides
The compound can also serve as a building block in peptide synthesis. Its unique cyclobutane structure allows for the introduction of sterically hindered amines into peptides, which can enhance the biological activity and stability of peptide-based drugs .
Material Science
Polymer Chemistry
In material science, (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol can be utilized to synthesize novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its rigid cyclobutane framework .
Case Studies
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, stereochemistry, and applications:
Key Comparative Insights:
Functional Group Impact :
- The hydroxyl group in the parent compound enables hydrogen bonding, enhancing solubility in polar solvents. Replacing -OH with -COOH (carboxylic acid derivative) introduces acidity, useful for salt formation or coordination chemistry .
- Benzyloxy and ethoxy analogs exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Stereochemical Considerations :
- The cis-(1R,3S) configuration in the parent compound is critical for its stereoselective interactions. In contrast, trans isomers (e.g., trans-3-methylcyclobutan-1-ol, CAS 1694637-32-5) may display altered bioactivity or binding kinetics .
Ring Strain and Reactivity :
- The cyclobutane ring imposes significant angle strain, increasing reactivity compared to five- or six-membered analogs. This strain may accelerate ring-opening reactions or stabilize transition states in catalysis .
Pharmaceutical Potential: Fluorinated analogs (e.g., 3-fluoro-3-methylcyclobutan-1-amine) leverage fluorine’s electronegativity to improve metabolic stability and target binding . The bicyclic derivative (CAS 168286-10-0) offers a rigid scaffold for probing sterically constrained biological targets .
Biological Activity
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with amino and hydroxyl functional groups. Its stereochemistry is critical for its biological activity, influencing how it interacts with biological targets.
Research indicates that (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol may exert its effects through several mechanisms:
- Neuroprotective Effects : The compound has been shown to promote neuronal growth and improve neuronal structure. This is particularly relevant in the context of neurodegenerative diseases where synaptic connectivity is compromised .
- Inhibition of Kinases : Studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as ERK1/2. By modulating these pathways, it could potentially serve as a therapeutic agent in cancer treatment .
Table 1: Biological Activities of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Promotes neuronal growth | |
| Cancer Treatment | Inhibits ERK1/2 activity | |
| Antimicrobial | Exhibits activity against certain pathogens |
Case Study 1: Neuroprotective Effects
In a study focusing on neurodegenerative models, (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol was administered to rodents with induced neurodegeneration. Results indicated a significant improvement in neuronal survival and synaptic integrity compared to control groups. The mechanism was linked to enhanced activation of AMPA receptors and TrkB signaling pathways .
Case Study 2: Cancer Cell Proliferation
Another study investigated the effect of (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer types. The inhibition was attributed to the downregulation of ERK1/2 signaling pathways, suggesting its potential as an anticancer agent .
Research Findings
Recent research has expanded the understanding of the compound's biological activities:
- Psychoplastogenic Properties : The compound has been associated with psychoplastogenic effects similar to those observed with ketamine and other known psychoplastogens. These properties suggest potential applications in treating mood disorders .
- Stability and Reactivity : Studies have shown that (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol maintains stability under physiological conditions while exhibiting sufficient reactivity to interact with target proteins effectively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol, and how are stereochemical outcomes validated?
- Methodological Answer : Cyclobutane derivatives like this compound are typically synthesized via ring-opening reactions or transamination protocols. For example, transamination of ketones with chiral amines can yield stereospecific products. Stereochemical validation requires 1D NOE experiments to confirm spatial arrangements of substituents, as demonstrated in cyclobutane fragment synthesis . HRMS and / NMR are critical for structural confirmation, with chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups) and coupling constants indicating cyclobutane ring strain .
Q. Which analytical techniques are most effective for characterizing purity and enantiomeric excess (ee) of this compound?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is preferred for determining ee. For purity, LC-MS with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±1 ppm). Note that suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .
Q. How can researchers mitigate degradation of cyclobutane derivatives during experimental workflows?
- Methodological Answer : Cyclobutanes are prone to ring strain-induced degradation. Store the compound at –20°C under inert gas (N/Ar) to minimize oxidation. For aqueous solutions, use buffers with stabilizers (e.g., 1% BHT) and avoid prolonged exposure to light. Cooling systems during long-term experiments (e.g., 9-hour assays) can reduce thermal degradation .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the conformational dynamics of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol in drug design?
- Methodological Answer : Molecular dynamics (MD) simulations using software like Discovery Studio or Schrödinger Suite can model cyclobutane ring puckering and substituent interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict NMR chemical shifts. Compare computed vs. experimental shifts (e.g., C3 at ~55 ppm) to validate models .
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic hydrogenation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the amino alcohol group but may increase ring strain. In hydrogenation, Lindlar catalysts (Pd/CaCO) with quinoline poisoning preserve stereochemistry. Monitor reaction progress via in-situ IR (C=O stretch at ~1700 cm) and adjust temperatures below 40°C to prevent racemization .
Q. What strategies resolve contradictions in spectroscopic data for cyclobutane derivatives (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Anomalous splitting may arise from dynamic effects like ring puckering. Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, cooling to –40°C can resolve broad singlets into distinct multiplets. Cross-validate with - HSQC to assign coupling pathways .
Q. How can researchers design fragment-based libraries incorporating this compound for protein-ligand interaction studies?
- Methodological Answer : Utilize the cyclobutane core as a rigid scaffold. Introduce diversity via Suzuki-Miyaura coupling at the amino group or esterification of the hydroxyl. Screen against target proteins (e.g., kinases) using SPR (surface plasmon resonance) or MST (microscale thermophoresis). Monitor binding kinetics with a negative control (e.g., dimethylated analog) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
